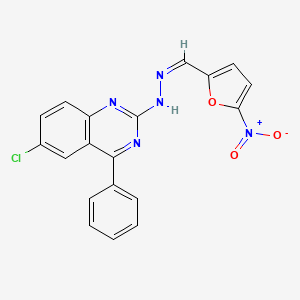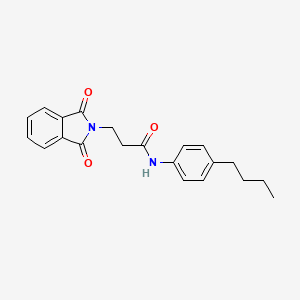![molecular formula C16H13N3O3 B3909033 3-[(benzylamino)methylene]-5-nitro-1,3-dihydro-2H-indol-2-one CAS No. 159212-50-7](/img/structure/B3909033.png)
3-[(benzylamino)methylene]-5-nitro-1,3-dihydro-2H-indol-2-one
Vue d'ensemble
Description
3-[(benzylamino)methylene]-5-nitro-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BAN and is known for its unique properties that make it useful in various research fields.
Mécanisme D'action
The mechanism of action of BAN is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. BAN has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. BAN has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
BAN has been shown to have various biochemical and physiological effects. BAN has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a critical mechanism for the treatment of cancer. BAN has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. Angiogenesis is essential for the growth and spread of cancer cells, and the inhibition of angiogenesis is a critical mechanism for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of BAN is its potent anti-cancer activity. BAN has been shown to be effective against various cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of BAN is its limited solubility in water, which can make it challenging to use in some experimental settings.
Orientations Futures
There are several future directions for the study of BAN. One of the most promising directions is the development of new anti-cancer drugs based on BAN. BAN has shown potent anti-cancer activity, and the development of new drugs based on BAN could lead to the development of more effective cancer treatments. Another future direction is the study of BAN's potential applications in the treatment of neurodegenerative diseases. BAN has shown promise in preclinical studies, and further research is needed to determine its potential therapeutic applications.
Conclusion:
In conclusion, 3-[(benzylamino)methylene]-5-nitro-1,3-dihydro-2H-indol-2-one is a chemical compound that has significant potential in scientific research. BAN has been extensively studied for its potential applications in cancer research and the treatment of neurodegenerative diseases. BAN has shown potent anti-cancer activity and has various biochemical and physiological effects that make it a promising candidate for the development of new anti-cancer drugs. However, further research is needed to determine its full potential and limitations.
Applications De Recherche Scientifique
BAN has been extensively studied for its potential applications in scientific research. One of the most significant applications of BAN is in the field of cancer research. BAN has been shown to have potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. BAN has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-(benzyliminomethyl)-5-nitro-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-16-14(10-17-9-11-4-2-1-3-5-11)13-8-12(19(21)22)6-7-15(13)18-16/h1-8,10,18,20H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCXTJNJIGXXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159212-50-7 | |
| Record name | 2H-Indol-2-one, 1,3-dihydro-5-nitro-3-(((phenylmethyl)amino)methylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159212507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-2-[2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethanamine hydrochloride](/img/structure/B3908963.png)
![8-(1-cyclopenten-1-yl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate](/img/structure/B3908966.png)
![2-[(2,6-dibromo-4-methylphenyl)amino]-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B3908981.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[1-(3-nitrophenyl)ethylidene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3908984.png)

![1-(3,4-dimethoxyphenyl)ethanone O-[(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B3909007.png)

![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[1-(4-fluorophenyl)ethylidene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3909023.png)
![N-(4-bromophenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B3909029.png)
![3-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B3909040.png)
![{1-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]-3-piperidinyl}methanol](/img/structure/B3909047.png)

![N'-benzylidene-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetohydrazide](/img/structure/B3909059.png)
